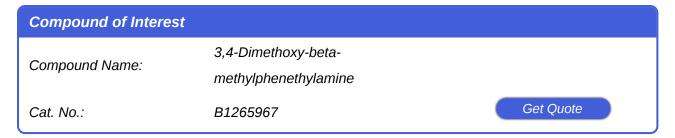


An In-depth Technical Guide to 3,4-Dimethoxy-β-methylphenethylamine

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CAS Number: 55174-61-3

This technical guide provides a comprehensive overview of 3,4-Dimethoxy- β -methylphenethylamine, a substituted phenethylamine. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on its close structural analogs, 3,4-Dimethoxyphenethylamine (DMPEA) and β -Methylphenethylamine (BMPEA), to provide a more complete understanding of its potential properties and biological activities.

Chemical and Physical Properties

3,4-Dimethoxy-β-methylphenethylamine is a phenethylamine derivative with two methoxy groups substituted on the phenyl ring at the 3 and 4 positions, and a methyl group on the beta carbon of the ethylamine side chain.

Table 1: Physicochemical Properties and Identifiers



Property	Value	Source
CAS Number	55174-61-3	Guidechem[1]
Molecular Formula	C11H17NO2	Calculated
Molecular Weight	195.26 g/mol	Calculated
Synonyms	Not commonly available	
Related Compounds	3,4-Dimethoxyphenethylamine (DMPEA) β- Methylphenethylamine (BMPEA) 3,4- Dimethoxyamphetamine (DMA)	

Table 2: CAS Numbers of Related Compounds

Compound	CAS Number
3,4-Dimethoxyphenethylamine (DMPEA)	120-20-7[2][3]
β-Methylphenethylamine (BMPEA)	582-22-9
3,4-Dimethoxyamphetamine (DMA)	120-26-3[4]

Synthesis

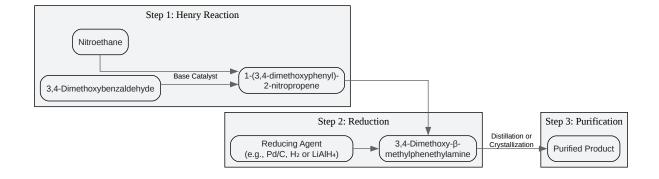
While specific synthesis protocols for 3,4-Dimethoxy- β -methylphenethylamine are not readily available in the reviewed literature, its synthesis can be inferred from established methods for structurally similar phenethylamines. A plausible synthetic route would involve the reduction of a corresponding β -nitrostyrene derivative.

Experimental Protocol: Hypothetical Synthesis via Nitrostyrene Reduction

This protocol is adapted from the synthesis of other substituted phenethylamines.



- Nitrostyrene Formation (Henry Reaction): 3,4-Dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base catalyst (e.g., ammonium acetate or an alkylamine) to form 1-(3,4-dimethoxyphenyl)-2-nitropropene.
- Reduction of the Nitrostyrene: The resulting nitrostyrene is then reduced to the
 corresponding amine. A common method is catalytic hydrogenation using a catalyst such as
 palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[5] Alternatively,
 metal hydride reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
- Workup and Purification: Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. The product is then purified, typically by distillation or crystallization of a salt form (e.g., hydrochloride).



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Caption: Hypothetical synthesis workflow for 3,4-Dimethoxy-β-methylphenethylamine.

Pharmacology and Mechanism of Action

Specific pharmacological data for 3,4-Dimethoxy-β-methylphenethylamine is scarce. However, its potential biological activity can be inferred from the pharmacology of its structural analogs, DMPEA and BMPEA.



Insights from 3,4-Dimethoxyphenethylamine (DMPEA)

DMPEA is a naturally occurring compound found in certain cacti and is a methylated metabolite of dopamine.[3] It has been investigated for its potential role in neurological and psychiatric conditions.

- Monoamine Oxidase Inhibition: DMPEA has been shown to be an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Inhibition of MAO would lead to increased levels of these neurotransmitters in the synaptic cleft.
- Serotonergic Activity: DMPEA displays a weak affinity for serotonin receptors.[2]

Insights from β -Methylphenethylamine (BMPEA)

BMPEA is a positional isomer of amphetamine and has been identified as an adulterant in some dietary supplements.[7][8] Its pharmacology is characterized by its interaction with monoamine transporters.

- Norepinephrine and Dopamine Transporter Substrate: BMPEA acts as a substrate for both norepinephrine transporters (NET) and dopamine transporters (DAT), leading to the release of these neurotransmitters. It is more potent at NET than at DAT.[9]
- Cardiovascular Effects: The release of norepinephrine in the periphery leads to vasoconstriction and an increase in blood pressure.
- Central Nervous System Stimulation: As a releasing agent of dopamine and norepinephrine in the brain, BMPEA is expected to have stimulant effects.[7]

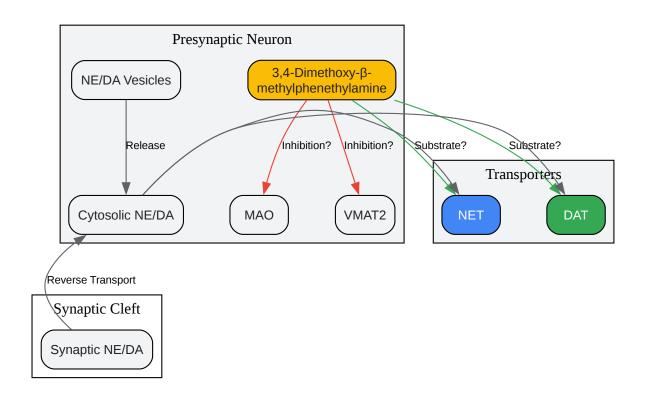
Postulated Pharmacology of 3,4-Dimethoxy-β-methylphenethylamine

Based on the properties of its analogs, it is plausible that 3,4-Dimethoxy-β-methylphenethylamine exhibits a mixed pharmacological profile:

It may act as a monoamine oxidase inhibitor, similar to DMPEA.



- It could also function as a substrate for monoamine transporters, particularly NET and DAT, akin to BMPEA.
- The dimethoxy substitutions on the phenyl ring may modulate its affinity for receptors and transporters and could also influence its metabolic stability and ability to cross the bloodbrain barrier.



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